N-(4-Chloro-3-nitrophenyl)acetamide N-(4-Chloro-3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 5540-60-3
VCID: VC3699625
InChI: InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
SMILES: CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.6 g/mol

N-(4-Chloro-3-nitrophenyl)acetamide

CAS No.: 5540-60-3

Cat. No.: VC3699625

Molecular Formula: C8H7ClN2O3

Molecular Weight: 214.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-3-nitrophenyl)acetamide - 5540-60-3

Specification

CAS No. 5540-60-3
Molecular Formula C8H7ClN2O3
Molecular Weight 214.6 g/mol
IUPAC Name N-(4-chloro-3-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
Standard InChI Key QUMQBQADXFETJW-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physical Properties

N-(4-Chloro-3-nitrophenyl)acetamide is characterized by its specific molecular structure consisting of a 4-chloro-3-nitrophenyl core with an acetamide group attached to the nitrogen atom. The compound exhibits distinct physical and chemical properties that determine its behavior in various applications.

Structural Characteristics

The molecule contains several key functional groups:

  • A phenyl ring with chloro and nitro substituents at the 4 and 3 positions, respectively

  • An acetamide group (-NHCOCH₃) attached to the phenyl ring

  • An electron-withdrawing nitro group that significantly influences the electronic properties

Physical and Chemical Data

Though specific data for N-(4-Chloro-3-nitrophenyl)acetamide is limited, we can present properties of closely related analogs to provide a reference framework:

PropertyValueReference
Molecular FormulaC₈H₇ClN₂O₃Estimated
Molecular WeightApproximately 214.60 g/molSimilar to
Physical AppearanceLikely crystalline solidBased on analogs
SolubilityPoorly soluble in water, soluble in organic solventsPredicted
Melting PointData not available-
LogPEstimated 2.5-3.5Predicted

For comparison, a close structural analog, 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, has a molecular weight of 249.05 g/mol as reported in the literature . The additional chlorine atom in this analog accounts for the difference in molecular weight.

Synthesis and Preparation Methods

The synthesis of N-(4-Chloro-3-nitrophenyl)acetamide can be approached through various methodologies based on established organic chemistry principles and analogous compounds.

Conventional Synthesis Approaches

One potential synthetic route for N-(4-Chloro-3-nitrophenyl)acetamide would involve the acetylation of 4-chloro-3-nitroaniline. This approach is supported by similar reactions documented for related compounds:

  • Reaction of 4-chloro-3-nitroaniline with acetyl chloride or acetic anhydride

  • Use of appropriate base catalysts to facilitate the acetylation reaction

  • Purification through recrystallization or column chromatography

Drawing from related compounds, the synthesis could follow a pathway similar to that described for 4-CHLORO-3-NITROBENZANILIDE, which involves the reaction of an amine with an activated acid derivative .

Alternative Synthesis Methods

For related chloro-nitro compounds, literature suggests alternative approaches:

  • Starting from 4-chloroaniline followed by nitration and acetylation

  • Selective functionalization of pre-existing acetamide derivatives

  • Transition metal-catalyzed coupling reactions

A notable synthetic procedure for a similar compound, 3-nitro-4-chlorobenzanilide, involves the reaction of aniline with 3-nitro-4-chlorobenzoic acid in the presence of thionyl chloride, using chlorobenzene as a solvent . This procedure achieved a 97% yield and demonstrates the feasibility of forming amide bonds with chloro-nitro-substituted aromatic compounds.

Biological and Pharmacological Activities

Research on structurally related compounds provides insights into the potential biological activities of N-(4-Chloro-3-nitrophenyl)acetamide.

Antibacterial Properties

A close structural analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated significant antibacterial activity against Klebsiella pneumoniae . This compound's activity has been attributed to the presence of the chloro atom, which enhances stability at the target enzyme site. The study indicated that this molecule potentially acts on penicillin-binding proteins, leading to bacterial cell lysis .

Given the structural similarities, N-(4-Chloro-3-nitrophenyl)acetamide may exhibit comparable antibacterial properties, although specific studies focusing on this exact compound would be necessary to confirm this hypothesis.

Pharmacokinetic Considerations

The study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed favorable pharmacokinetic properties:

ParameterFindingPotential Relevance to Target Compound
AbsorptionGood oral bioavailabilitySimilar absorption likely
CytotoxicityLow cytotoxicity observedSuggests potential safety margin
MutagenicityFavorable results in initial testsPromising for further investigation

The research concluded that the compound showed "an excellent pharmacokinetic profile, indicating good parameters for oral use" . The structural similarity suggests that N-(4-Chloro-3-nitrophenyl)acetamide might share some of these favorable characteristics, warranting further investigation for pharmaceutical applications.

Chemical Reactivity and Structure-Activity Relationships

The unique structural features of N-(4-Chloro-3-nitrophenyl)acetamide contribute to its chemical reactivity and potential biological activity.

Electronic Effects

The nitro group at the 3-position of the phenyl ring is strongly electron-withdrawing, which affects the electron density distribution across the molecule. This electronic configuration influences:

These electronic effects are particularly important when considering the compound's interaction with biological targets, as they influence hydrogen bonding capabilities and binding affinity to protein active sites.

Structure-Activity Relationships

Examining the research on analogous compounds reveals important structure-activity relationships:

  • The chloro substituent appears to enhance antibacterial activity by improving binding to target enzymes

  • The position of the nitro group influences the compound's electronic properties and potential reactivity

  • The acetamide group provides opportunities for hydrogen bonding with biological targets

Comparative analysis with similar compounds suggests that both the chloro and nitro substituents contribute significantly to the biological activity, while the acetamide group may serve as an important pharmacophore for target recognition .

Analytical Methods and Characterization

For complete characterization of N-(4-Chloro-3-nitrophenyl)acetamide, several analytical techniques would typically be employed.

Spectroscopic Identification

Based on data available for structurally similar compounds, the following spectroscopic features would be expected:

  • IR Spectroscopy: Strong absorption bands for:

    • N-H stretching (~3300 cm⁻¹)

    • C=O stretching (~1680 cm⁻¹)

    • NO₂ asymmetric and symmetric stretching (~1530 and ~1350 cm⁻¹)

    • C-Cl stretching (~750-700 cm⁻¹)

  • NMR Spectroscopy:

    • ¹H NMR would show signals for the acetyl methyl protons (~2.0-2.2 ppm), the amide proton (~10 ppm), and aromatic protons (~7.0-8.5 ppm)

    • ¹³C NMR would display signals for the carbonyl carbon (~168-170 ppm), the aromatic carbons (~120-145 ppm), and the methyl carbon (~24 ppm)

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z corresponding to the molecular weight

    • Characteristic fragmentation patterns involving loss of acetyl group, nitro group, and chlorine

Chromatographic Analysis

For purity determination and separation, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be commonly employed. Based on the properties of similar compounds, suitable conditions might include:

  • Reverse-phase HPLC with methanol/water or acetonitrile/water mobile phases

  • TLC using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

Applications in Synthetic Chemistry

N-(4-Chloro-3-nitrophenyl)acetamide can serve as a versatile intermediate in organic synthesis.

As a Synthetic Building Block

The compound's functionality makes it suitable for various synthetic transformations:

  • The chloro group at the 4-position provides a site for nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions

  • The nitro group can be reduced to an amine, opening opportunities for further functionalization

  • The acetamide group can be hydrolyzed to reveal a free amine, or serve as a directing group in certain reactions

These features make the compound potentially valuable in the synthesis of more complex structures, particularly those with pharmaceutical relevance.

Comparison with Related Synthetic Intermediates

The synthetic utility of N-(4-Chloro-3-nitrophenyl)acetamide can be compared with related compounds such as 4-Chloro-3-nitrocoumarin, which has been used as a precursor in the synthesis of heterocyclic compounds . While 4-Chloro-3-nitrocoumarin undergoes base-mediated reductive coupling followed by intramolecular cyclization to form pyrrolocoumarin derivatives , N-(4-Chloro-3-nitrophenyl)acetamide would be expected to participate in different reaction pathways due to its distinct structural features.

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